

AOH1160: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AOH1160

Cat. No.: B15566453

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AOH1160, a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), has demonstrated significant promise in preclinical studies. This guide provides a comprehensive comparison of its in vitro and in vivo performance, offering researchers, scientists, and drug development professionals a detailed overview of its therapeutic potential. The data presented herein is compiled from publicly available research, highlighting the compound's selective cytotoxicity against cancer cells and its ability to suppress tumor growth in animal models.

AOH1160 selectively targets a cancer-associated isoform of PCNA (caPCNA), a key protein involved in DNA replication and repair.^{[1][2]} By interfering with the function of caPCNA, **AOH1160** disrupts these essential cellular processes, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.^{[1][2]} This targeted approach allows for potent anti-cancer activity while minimizing toxicity to non-malignant cells.^{[1][2]}

Quantitative Analysis: In Vitro vs. In Vivo

The following tables summarize the key quantitative data from in vitro and in vivo studies of **AOH1160**, providing a clear comparison of its activity in different experimental settings.

In Vitro Efficacy: IC50 Values

AOH1160 has shown potent and selective cytotoxicity against a range of cancer cell lines, with IC50 values in the sub-micromolar range.

Cell Line	Cancer Type	IC50 (µM)
SK-N-BE(2)c	Neuroblastoma	~0.3
SK-N-AS	Neuroblastoma	~0.4
MDA-MB-468	Breast Cancer	~0.5
H82	Small Cell Lung Cancer	~0.3

Table 1: In vitro cytotoxicity of **AOH1160** in various cancer cell lines. Data compiled from multiple sources.[3]

In Vivo Efficacy: Tumor Growth Inhibition

In xenograft mouse models, oral administration of **AOH1160** led to a significant reduction in tumor volume across different cancer types.

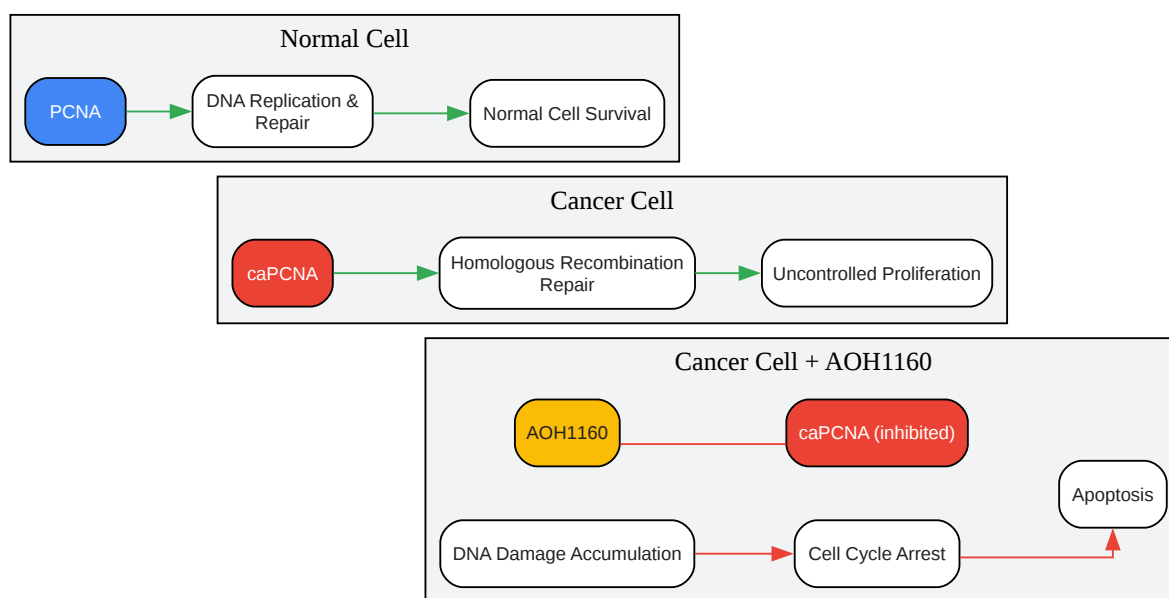
Cancer Type (Cell Line)	Animal Model	Dosage	Tumor Growth Inhibition
Neuroblastoma (SK-N-BE(2)c)	ES1e/SCID Mice	40 mg/kg daily (oral)	Significant reduction in tumor volume
Breast Cancer (MDA-MB-468)	ES1e/SCID Mice	40 mg/kg daily (oral)	Significant reduction in tumor volume
Small Cell Lung Cancer (H82)	ES1e/SCID Mice	40 mg/kg daily (oral)	Significant reduction in tumor volume

Table 2: In vivo efficacy of **AOH1160** in xenograft mouse models. A significant reduction in tumor burden was observed in treated animals compared to controls.[1]

Mechanism of Action: Disrupting DNA Replication and Repair

AOH1160 exerts its anti-cancer effects by targeting PCNA, a central hub for DNA replication and repair. Its mechanism of action involves the disruption of homologous recombination-

mediated DNA repair, a critical pathway for cancer cell survival.[1][2] This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1]



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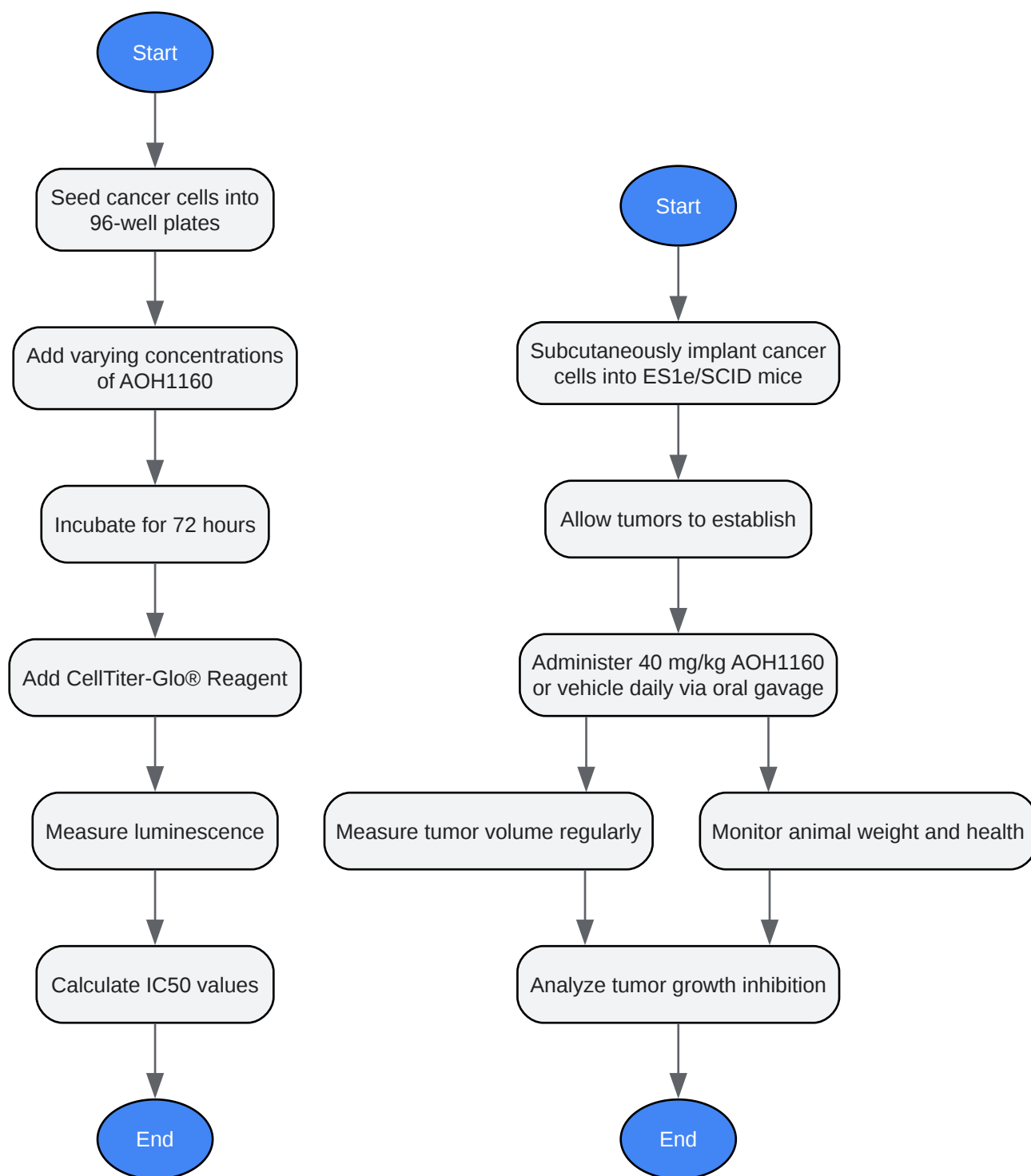
Figure 1: AOH1160 Mechanism of Action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cell Viability Assay (CellTiter-Glo®)

The in vitro cytotoxicity of **AOH1160** was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.



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- To cite this document: BenchChem. [AOH1160: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566453#comparing-in-vitro-and-in-vivo-results-for-aoh1160]

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